molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2795134
CAS No.: 1706459-07-5
M. Wt: 283.73
InChI Key: KUJANBSMBKDRCU-UHFFFAOYSA-N
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Description

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73. The purity is usually 95%.
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Biological Activity

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride (CAS Number: 1706459-07-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O2SC_{11}H_{10}ClN_3O_2S with a molecular weight of approximately 283.73 g/mol. The structure includes a pyridine ring substituted at the 2-position with a carboxylic acid and an imidazo[2,1-b][1,3]thiazole moiety at the 6-position.

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa<10Apoptosis
Compound BA431<5Cell cycle arrest

The specific activity of this compound against cancer cells is currently under investigation but is anticipated to align with these findings.

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have also demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example:

CompoundCOX Inhibition IC50 (µM)
Compound C0.04 ± 0.01 (Celecoxib: 0.04)
Compound D0.05 ± 0.02

These findings indicate a promising avenue for developing anti-inflammatory drugs based on this compound's structure.

Case Studies

Case Study 1: Anticancer Screening
In vitro studies conducted on various cancer cell lines revealed that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant cytotoxicity. A derivative similar to our compound showed an IC50 value below 10 µM in HeLa cells and demonstrated apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli indicated that the thiazole-containing compounds had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential for development as antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activities of imidazo[2,1-b][1,3]thiazole derivatives are influenced by various substituents on the core structure. Key findings include:

  • Substituent Positioning : The position of substituents on the thiazole ring significantly affects potency.
  • Functional Groups : Electron-donating groups enhance activity against specific targets.

Properties

IUPAC Name

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJANBSMBKDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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